Product packaging for 1-(4-Aminophenyl)-4-hydroxybutan-1-one(Cat. No.:CAS No. 63237-19-4)

1-(4-Aminophenyl)-4-hydroxybutan-1-one

Cat. No.: B1524206
CAS No.: 63237-19-4
M. Wt: 179.22 g/mol
InChI Key: RHDDZNWMKVAUSQ-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-4-hydroxybutan-1-one is a substituted butanone derivative featuring a 4-aminophenyl group at the first carbon and a hydroxyl group at the fourth carbon of the butanone backbone. For example, chalcone derivatives with a 4-aminophenyl moiety exhibit antimalarial activity by inhibiting the Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR) interaction .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B1524206 1-(4-Aminophenyl)-4-hydroxybutan-1-one CAS No. 63237-19-4

Properties

IUPAC Name

1-(4-aminophenyl)-4-hydroxybutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,12H,1-2,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDDZNWMKVAUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695785
Record name 1-(4-Aminophenyl)-4-hydroxybutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63237-19-4
Record name 1-(4-Aminophenyl)-4-hydroxybutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Condensation and Hydrogenation (Patent US4908481A)

A well-documented method involves the following steps:

  • Step A: Condensation

    A 4-tert-alkoxy-benzaldehyde (e.g., 4-tert-butoxybenzaldehyde) is condensed with acetone under alkaline conditions to form 1-(4-tert-alkoxy-phenyl)-but-1-en-3-one.

  • Step B: Hydrogenation

    The enone is hydrogenated in the presence of catalysts such as palladium on activated charcoal and zinc oxide under hydrogen pressure (e.g., 20 bar) at elevated temperatures (~160 °C) to yield 1-(4-tert-alkoxy-phenyl)-butan-3-one.

  • Step C: Deprotection

    The tert-alkoxy group is removed by refluxing the ketone in 2N sulfuric acid for about 3 hours, liberating isobutylene gas as a byproduct. The product crystallizes upon neutralization and isolation.

  • Yields and Purity

    The process provides high yields (up to 93%) and purity (~95%) of 1-(4-hydroxyphenyl)-butan-3-one.

Step Reagents/Conditions Yield (%) Notes
Condensation 4-tert-butoxybenzaldehyde + acetone, NaOH - Forms enone intermediate
Hydrogenation Pd/C, ZnO, 20 bar H2, 160 °C 43 Saturated ketone formed
Deprotection 2N H2SO4, reflux 3 h 93 Removal of tert-butoxy group

This method is scalable and uses readily available starting materials.

Reductive Amination Approach

Comparative Table of Key Preparation Parameters

Parameter Method A: Condensation-Hydrogenation-Deprotection Method B: Reductive Amination (Related)
Starting Material 4-tert-alkoxybenzaldehyde + acetone Aromatic aldehyde + amine
Key Reagents NaOH, Pd/C, ZnO, H2, H2SO4 NaBH4, methanol/ethanol
Reaction Conditions 160 °C, 20 bar H2, reflux in acid Room temperature, 2 h stirring
Yield Up to 93% after deprotection Moderate to good (e.g., 71% in related cases)
Purity ~95% after crystallization Purification by extraction and filtration
Advantages High purity, scalable, well-established One-pot synthesis, mild conditions
Limitations Requires high pressure hydrogenation May produce mixtures of mono-, di-, tri-substituted products

Research Findings and Notes

  • The condensation-hydrogenation-deprotection sequence is robust for producing hydroxy-substituted phenylbutanones with high purity and yield.
  • Protective groups such as tert-butoxy and tert-amyloxy facilitate selective transformations and can be efficiently removed under acidic conditions.
  • Reductive amination methods, while more common for amine introduction, may require careful control to avoid over-alkylation or side products.
  • The choice of catalyst and reaction conditions (temperature, pressure) critically influences the hydrogenation step's efficiency and selectivity.
  • Analytical data such as boiling points, refractive indices, and UV spectra are used to characterize intermediates and final products, ensuring reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-4-hydroxybutan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized products, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions can produce reduced derivatives of the compound.

  • Substitution: Substitution reactions can lead to the formation of different substituted products based on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 1-(4-Aminophenyl)-4-hydroxybutan-1-one exhibit promising anticancer activities. For instance, compounds that share structural similarities with this molecule have been investigated for their ability to inhibit specific oncogenic pathways. A study highlighted the potential of small molecules to target fusion proteins involved in cancers, such as the PAX3::FOXO1 fusion protein in alveolar rhabdomyosarcoma (ARMS). While not directly tested, the structural framework of this compound suggests it could serve as a scaffold for developing new inhibitors targeting similar pathways .

Anti-Parasitic Activity

The compound has shown potential in the development of bumped kinase inhibitors (BKIs) aimed at treating diseases caused by apicomplexan parasites, such as Toxoplasma gondii and Cryptosporidium parvum. These BKIs are designed to inhibit calcium-dependent protein kinases (CDPKs) that are crucial for the survival of these parasites. The modification of the 4-hydroxybutan-2-yl moiety in related compounds has led to significant activity against these pathogens, indicating that this compound could be a lead compound for further optimization .

Fine Chemical Intermediates

In the realm of chemical synthesis, this compound is utilized as a fine chemical intermediate. It serves as a building block for synthesizing various pharmaceutical compounds and agrochemicals. The ability to modify its structure allows chemists to create derivatives with enhanced biological activities or improved pharmacokinetic properties .

Case Study: Development of BKIs

A notable case study involved the synthesis and evaluation of BKIs derived from this compound. Researchers synthesized several derivatives and tested their efficacy against Toxoplasma gondii and Cryptosporidium parvum. The results indicated that certain modifications significantly increased potency, with effective concentrations leading to over 50% growth inhibition in vitro .

CompoundTgCDPK1 IC50 (μM)Toxoplasma gondii EC50 (μM)Cryptosporidium parvum EC50 (μM)
BKI-17120.01590.3670.599
BKI-17130.01690.4720.472
BKI-17680.00020.1280.374

This table summarizes some key findings from the study, demonstrating the effectiveness of modified compounds based on the original structure of this compound.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-4-hydroxybutan-1-one exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the compound's role within it.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Aminophenyl)-4-hydroxybutan-1-one with structurally or functionally analogous compounds, emphasizing substituent effects, molecular properties, and biological activities:

Compound Name Key Substituents Molecular Weight Biological Activity/Applications Key Interactions/Notes
This compound 4-aminophenyl, 4-hydroxybutanone Not provided Inferred: Potential enzyme inhibition (analogous to chalcones) Amino group may enable electrostatic binding; hydroxyl enhances solubility .
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-aminophenyl, 4-methoxyphenyl (chalcone) Not provided 50% inhibition of PfFd-PfFNR interaction (antimalarial) Methoxy and amino groups synergize via hydrophobic and electrostatic interactions .
1-[4-(tert-Butyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one 4-tert-butylphenyl, 4-hydroxypiperidinyl Not provided Inferred: CNS or antimicrobial applications (piperidine derivatives) Hydroxypiperidinyl may enhance blood-brain barrier penetration; tert-butyl increases lipophilicity .
1-(4-Fluorophenyl)-4-phenylbutan-1-one 4-fluorophenyl, phenyl 242.29 Research chemical (material science or medicinal studies) Fluorine’s electron-withdrawing effect may stabilize ketone reactivity .
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one Halogenated (Br, Cl) substituents Not provided Synthetic intermediate for pharmaceuticals Halogens enhance electrophilicity, facilitating nucleophilic reactions in synthesis .

Key Observations:

  • Substituent Effects: Electron-Donating Groups (e.g., -NH₂): The 4-aminophenyl group in the target compound and related chalcones enhances binding to biological targets via electrostatic interactions, as demonstrated in antimalarial chalcone derivatives . Electron-Withdrawing Groups (e.g., -F, -Cl): Halogenated analogs like 1-(4-fluorophenyl)-4-phenylbutan-1-one exhibit altered reactivity and stability, favoring applications in synthetic chemistry .
  • Functional Group Positioning: The hydroxyl group at the fourth carbon in the target compound may improve solubility compared to non-hydroxylated analogs, balancing the lipophilicity introduced by the aromatic ring.
  • Biological Activity Trends: Chalcone derivatives with 4-aminophenyl groups show stronger enzyme inhibition (e.g., 50% PfFNR inhibition) compared to non-aminophenyl analogs, underscoring the amino group’s critical role .

Biological Activity

1-(4-Aminophenyl)-4-hydroxybutan-1-one, also known as a derivative of 4-hydroxybutanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
IUPAC Name This compound
Molecular Formula C10H13N1O2
Molecular Weight 179.22 g/mol
CAS Number Not specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and signaling pathways.
  • Receptor Modulation : It may act on receptors associated with neurotransmission, particularly in the central nervous system (CNS), influencing mood and behavior.

Case Studies

  • GABA Transport Inhibition : A study investigated the synthesis of derivatives of 4-hydroxybutanamides and their effects on murine GABA transport proteins (GAT1-GAT4). The findings indicated that certain derivatives exhibited pIC(50) values ranging from 3.92 to 5.06, suggesting potential therapeutic applications in modulating GABAergic signaling .
  • Antioxidant Activity : Research highlighted the antioxidant properties of similar compounds, suggesting that this compound might mitigate oxidative stress in cellular models. This activity is crucial for protecting against neurodegenerative diseases .
  • Neuroprotective Effects : Animal studies have shown that this compound can exert neuroprotective effects by reducing neuronal apoptosis through modulation of apoptotic pathways and enhancing neuronal survival under stress conditions .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound:

CompoundBiological ActivityNotes
1-(4-Fluorophenyl)-4-hydroxybutan-1-oneModerate GABA inhibitionMore potent than its amino counterpart
EthanolamineGeneral enzyme inhibitionLess selective than 1-(4-Aminophenyl) derivative

Summary of Biological Activities

Activity TypeObserved EffectsReference
GABA Transport InhibitionpIC(50) values between 3.92 and 5.06
Antioxidant PropertiesReduced oxidative stress in cellular models
Neuroprotective EffectsDecreased neuronal apoptosis

Q & A

Q. Methodology :

  • Multi-step synthesis : Begin with 4-aminophenyl precursors, such as 4-nitroacetophenone, followed by reduction of the nitro group to an amine. Introduce the hydroxybutanone moiety via nucleophilic addition or ketone functionalization.
  • Catalysts : Use palladium-based catalysts for hydrogenation steps (e.g., reducing nitro to amine) and acid/base catalysts for ketone formation.
  • Purification : Employ column chromatography or recrystallization (e.g., ethanol as a solvent) to isolate the product, as demonstrated in analogous syntheses of aromatic ketones .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 333–338 K for reflux) and solvent polarity to minimize by-products .

How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound?

Q. Methodology :

  • Data collection : Use single-crystal X-ray diffraction to obtain intensity data. Ensure crystal quality by slow evaporation from a polar solvent.
  • Structure solution : Apply direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination.
  • Refinement : Refine the model iteratively with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding interactions (e.g., O–H···N between hydroxyl and amine groups). Validate geometric restraints using CIF checkers .

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Q. Methodology :

  • Chromatography : Use reversed-phase HPLC with a C18 column and mobile phases like methanol/buffer (65:35) for purity assessment .
  • Spectroscopy : Confirm structure via 1H^1H- and 13C^{13}C-NMR (e.g., carbonyl peak at ~200 ppm, aromatic protons at 6.5–7.5 ppm). Mass spectrometry (ESI-MS) can verify molecular weight.
  • Elemental analysis : Compare experimental C/H/N percentages to theoretical values to assess purity .

How do the amino and hydroxyl groups influence the compound's reactivity in nucleophilic or electrophilic reactions?

Q. Methodology :

  • Nucleophilic reactions : The amine group can undergo diazotization or acylation, while the hydroxyl group participates in esterification or oxidation (e.g., to a ketone).
  • Electrophilic substitution : The para-aminophenyl group directs electrophiles to the meta position, whereas the hydroxyl group activates the butanone chain for substitution.
  • Experimental design : Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates with analogous compounds lacking these groups .

What strategies can resolve discrepancies in spectroscopic data during structural elucidation?

Q. Methodology :

  • Cross-validation : Combine NMR, IR, and X-ray data to confirm functional groups. For example, X-ray can resolve ambiguities in tautomeric forms.
  • Computational modeling : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
  • Isotopic labeling : Use deuterated solvents or 15N^{15}N-labeled compounds to simplify NMR splitting patterns .

What computational methods are suitable for predicting the biological activity of this compound?

Q. Methodology :

  • Molecular docking : Screen against targets like enzymes or receptors using AutoDock Vina. Focus on interactions with the aminophenyl moiety (e.g., hydrogen bonding with catalytic residues).
  • QSAR modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor/acceptor counts.
  • MD simulations : Study binding stability over time (e.g., 100 ns simulations in GROMACS) to assess target affinity .

How to design experiments to study the compound's stability under various pH and temperature conditions?

Q. Methodology :

  • Accelerated degradation studies : Expose the compound to buffers (pH 1–13) at elevated temperatures (40–60°C). Monitor degradation via HPLC.
  • Kinetic analysis : Fit data to Arrhenius or Eyring equations to predict shelf-life.
  • Identification of degradants : Use LC-MS/MS to characterize oxidation by-products (e.g., quinone formation from the aminophenyl group) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Aminophenyl)-4-hydroxybutan-1-one
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1-(4-Aminophenyl)-4-hydroxybutan-1-one

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